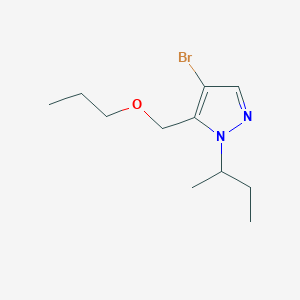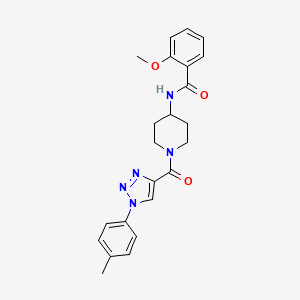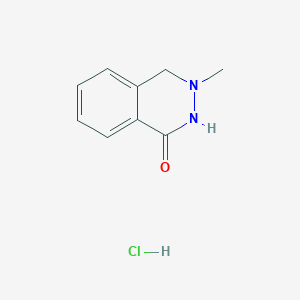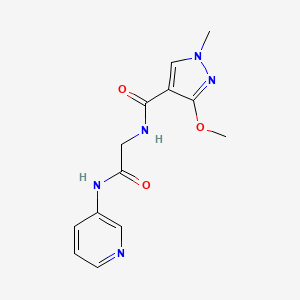![molecular formula C15H14N4O4 B2452515 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034276-54-3](/img/structure/B2452515.png)
3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and a benzo[d]oxazolone ring . The oxadiazole ring is a five-membered heterocyclic moiety that possesses two carbon, two nitrogen, and one oxygen atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The benzo[d]oxazolone ring is a fused ring system that contains a benzene ring attached to an oxazolone ring .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . The exact synthetic route would depend on the starting materials and the specific conditions used. Unfortunately, the exact synthetic route for this specific compound is not available in the literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring, a pyrrolidine ring, and a benzo[d]oxazolone ring . These rings are connected by carbon-carbon and carbon-nitrogen bonds. The presence of these rings and the specific arrangement of atoms within the molecule would likely confer unique chemical and physical properties to the compound .Applications De Recherche Scientifique
Analytical Detection and Characterization
3-Benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, a compound similar to the one , was first detected as a new synthetic cannabinoid in the illegal market of new psychoactive compounds. It was identified using a range of analytical techniques including gas chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. This highlights the role of such compounds in forensic science and drug monitoring (Shevyrin et al., 2016).
Synthesis and Biological Activity Prediction
The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was achieved through a one-pot condensation method. The biological activity of these compounds was predicted using the PASS prediction method, indicating their potential use in pharmaceutical research (Kharchenko et al., 2008).
Antibacterial and Antitubercular Applications
A series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived 1,3,4-oxadiazoles showed promising antibacterial and antitubercular activities. This suggests the potential of these compounds in developing new treatments for bacterial and tuberculosis infections (Joshi et al., 2008).
Safety And Hazards
Orientations Futures
The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and hazards . These studies could provide valuable information for the development of new drugs or other applications.
Propriétés
IUPAC Name |
3-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-13(18-6-5-10(7-18)14-16-9-22-17-14)8-19-11-3-1-2-4-12(11)23-15(19)21/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNSNHXNSBGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate](/img/structure/B2452432.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)



![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)


![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)

![3-Tert-butyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2452452.png)

